molecular formula C10H7ClO B7905711 2-Chloronaphthalen-1-ol CAS No. 34390-12-0

2-Chloronaphthalen-1-ol

Cat. No.: B7905711
CAS No.: 34390-12-0
M. Wt: 178.61 g/mol
InChI Key: WONRDHPFOHAWOG-UHFFFAOYSA-N
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Description

2-Chloronaphthalen-1-ol is an organochlorine compound derived from naphthalene. It is characterized by the presence of a chlorine atom and a hydroxyl group attached to the naphthalene ring. The chemical formula of this compound is C₁₀H₇ClO, and it has a molecular weight of 178.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloronaphthalen-1-ol can be synthesized through various methods. One common approach involves the chlorination of naphthalene followed by hydrolysis. The chlorination process typically uses chlorine gas in the presence of a catalyst such as ferric chloride. The resulting chloronaphthalene is then subjected to hydrolysis under acidic or basic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination of naphthalene followed by purification steps to isolate the desired product. The process may include distillation and recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloronaphthalen-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloronaphthalen-1-ol involves its interaction with specific molecular targets. For instance, it binds to the programmed death-ligand 1 (PD-L1) receptor, which is associated with immune responses. This binding can modulate immune pathways and has implications for autoimmune disease research .

Comparison with Similar Compounds

Similar Compounds

    1-Chloronaphthalen-2-ol: Another chlorinated naphthol with similar properties but different substitution patterns.

    2-Bromonaphthalen-1-ol: A brominated analogue with distinct reactivity.

    2-Fluoronaphthalen-1-ol: A fluorinated analogue with unique chemical behavior

Uniqueness

2-Chloronaphthalen-1-ol is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. Its ability to bind to the PD-L1 receptor distinguishes it from other similar compounds and highlights its potential in therapeutic research .

Properties

IUPAC Name

2-chloronaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONRDHPFOHAWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955945
Record name 2-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-40-6, 34390-12-0
Record name 1-Naphthalenol, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalen-1-ol, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034390120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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